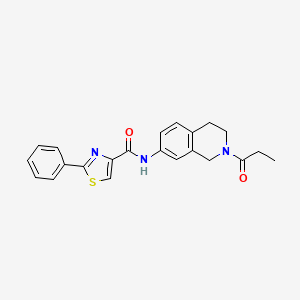

2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide

Description

2-Phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 2-position and a carboxamide group at the 4-position. The carboxamide nitrogen is further linked to a 1,2,3,4-tetrahydroisoquinoline moiety bearing a propionyl substituent at the 2-position.

The compound’s crystal structure has been resolved using SHELXL for refinement and OLEX2 for structure solution and analysis, ensuring high precision in bond-length and angle measurements . These tools are critical for confirming the stereochemistry and intermolecular interactions, such as hydrogen bonding, which influence its physicochemical behavior.

Properties

IUPAC Name |

2-phenyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-2-20(26)25-11-10-15-8-9-18(12-17(15)13-25)23-21(27)19-14-28-22(24-19)16-6-4-3-5-7-16/h3-9,12,14H,2,10-11,13H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPACFHCJUJCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).

Mode of Action

For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. Thiazole derivatives are known to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems. The exact pathways affected by this specific compound are yet to be determined.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Biological Activity

2-Phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H21N3O2S

- Molecular Weight : 391.5 g/mol

- CAS Number : 1798027-24-3

The structure includes a thiazole ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities.

Antioxidant Activity

Recent studies have indicated that derivatives of thiazole and tetrahydroisoquinoline exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of the enzyme tyrosinase , which is involved in melanin production. Tyrosinase inhibitors are valuable in cosmetic applications for skin lightening and treating hyperpigmentation disorders. The compound showed promising results in inhibiting tyrosinase activity in vitro, suggesting potential use in dermatological formulations .

Anticancer Properties

Research has explored the anticancer potential of similar compounds within this class. For instance, tetrahydroisoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Study 1: Tyrosinase Inhibition

A study conducted by Young Mi Ha et al. synthesized various thiazolidine derivatives and evaluated their tyrosinase inhibitory activity. The findings revealed that modifications at specific positions significantly enhanced inhibitory effects, indicating that structural variations can lead to increased biological activity .

Study 2: Antioxidant Activity Assessment

In a comparative study of several thiazole derivatives, the compound was assessed for its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a strong correlation between antioxidant activity and structural features of the compounds tested .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Free Radical Scavenging : The thiazole ring contributes to electron donation capabilities which neutralize free radicals.

- Enzyme Interaction : The compound's structural similarity to substrates of tyrosinase allows it to bind effectively and inhibit enzymatic activity.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazole and isoquinoline exhibit significant anticancer properties. For instance, compounds similar to 2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide have been evaluated for their effects on various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The thiazole ring structure is known for its antimicrobial properties. Studies have demonstrated that compounds containing this moiety can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Acetylcholinesterase Inhibition

Given the structural similarities to known acetylcholinesterase inhibitors, this compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. In silico studies suggest that it may bind effectively to the active site of acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of thiazole derivatives revealed that compounds similar to this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives against common pathogens, several compounds exhibited potent antimicrobial activity. The study highlighted that modifications on the thiazole ring could enhance efficacy against resistant strains of bacteria .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Properties | Induces apoptosis in cancer cells | Significant cytotoxicity against MCF7 cell line |

| Antimicrobial Activity | Inhibits growth of bacteria | Effective against both Gram-positive and Gram-negative strains |

| Acetylcholinesterase Inhibition | Potential treatment for Alzheimer's disease | Effective binding to acetylcholinesterase with promising in silico results |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a thiazole ring with a tetrahydroisoquinoline system. Below is a comparative analysis with three analogs:

Table 1: Structural and Physicochemical Comparison

*THIQ = 1,2,3,4-tetrahydroisoquinoline

Key Findings:

Role of the Propionyl Group : The propionyl substituent in the target compound enhances lipophilicity (LogP = 3.2) compared to the acetyl analog (LogP = 2.8). This group also stabilizes the THIQ conformation, facilitating stronger hydrogen bonding with adjacent molecules .

Thiazole-THIQ Synergy : The fusion of thiazole and THIQ moieties increases molecular rigidity and aromatic surface area, promoting π-π stacking interactions absent in simpler analogs like 2-methyl-THIQ-7-carboxamide .

Pharmacological Implications : The phenyl-thiazole component is associated with kinase inhibition in analogs, while the THIQ system may enhance blood-brain barrier penetration. Hybridization could thus optimize dual targeting (e.g., anticancer and neuroactive applications).

Q & A

Basic: What are the critical steps for synthesizing 2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves:

- Coupling reactions : Use of ethyl 2-bromoacetoacetate or similar reagents to form the thiazole core, followed by amide bond formation between the thiazole-4-carboxylate intermediate and the 2-propionyl-tetrahydroisoquinolin-7-amine moiety. Classic coupling reagents (e.g., HATU, EDCI) are employed for amidation .

- Reaction conditions : Reactions are conducted under inert atmospheres (N₂/Ar) with polar aprotic solvents (e.g., DMF, THF) at 60–80°C for 6–12 hours. Post-reaction purification via column chromatography or recrystallization in ethyl acetate is standard .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- ¹H NMR : To confirm substituent positions on the tetrahydroisoquinoline and thiazole rings (e.g., integration ratios for propionyl and phenyl groups) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity, with deviations <2 ppm considered acceptable .

- X-ray crystallography (if applicable): Resolves stereochemistry of the tetrahydroisoquinoline moiety .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

SAR strategies involve:

- Structural analogs : Modifying substituents (e.g., replacing the phenyl group with halogenated or electron-withdrawing groups) to assess bioactivity changes. For example, fluorophenyl or trifluoromethyl analogs may enhance metabolic stability .

- Bioactivity assays : Test modified compounds against target receptors (e.g., neuroactive or kinase targets) using in vitro binding assays (IC₅₀ determination) and in vivo efficacy models. Compare results to the parent compound to identify critical functional groups .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions may arise from:

- Experimental variability : Standardize assay conditions (e.g., cell lines, incubation times) and validate results via replication (≥3 independent experiments) .

- Statistical rigor : Apply two-tailed Student’s t-tests to compare control vs. treatment groups, with p ≤ 0.05 as significance threshold. Use ANOVA for multi-group comparisons .

- Data normalization : Normalize bioactivity data to positive/negative controls (e.g., % inhibition relative to a reference inhibitor) to minimize batch effects .

Advanced: What strategies improve the solubility of this compound for in vivo studies?

Methodological Answer:

Solubility optimization methods include:

- Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin-based formulations for aqueous solubility enhancement .

- Structural modifications : Introduce polar groups (e.g., hydroxyl, amine) to the tetrahydroisoquinoline or thiazole moieties. For example, substituting the phenyl group with a pyridinyl ring increases hydrophilicity .

- Crystallization control : Recrystallize the compound in ethyl acetate or ethanol to isolate polymorphs with higher solubility .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

Computational approaches include:

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger. Prioritize analogs with lower binding energies .

- ADMET prediction : Use tools like SwissADME to forecast absorption, CYP450 interactions, and blood-brain barrier penetration. Optimize logP values (ideally 2–4) for balanced solubility and permeability .

Basic: What are the documented biological targets of structurally related compounds?

Methodological Answer:

Related compounds (e.g., nomifensine, 1-methyl-tetrahydroisoquinoline) target:

- Monoamine transporters : Dopamine/norepinephrine reuptake inhibition (e.g., nomifensine’s antidepressant mechanism) .

- Kinases : Thiazole-carboxamide derivatives often inhibit ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

Advanced: How should researchers validate off-target effects during mechanistic studies?

Methodological Answer:

- Broad-spectrum profiling : Screen the compound against panels of unrelated targets (e.g., CEREP panels) to identify off-target interactions .

- CRISPR/Cas9 knockout models : Validate target specificity by comparing bioactivity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.